molecular formula C9H11NS B2358106 Thiochroman-6-amine CAS No. 1369163-28-9

Thiochroman-6-amine

Cat. No.: B2358106
CAS No.: 1369163-28-9
M. Wt: 165.25
InChI Key: OEJAJNGQFLFIKC-UHFFFAOYSA-N
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Description

Significance of Sulfur-Containing Heterocycles in Contemporary Chemical Research

Sulfur-containing heterocycles are a pivotal class of compounds in medicinal chemistry, distinguished by their wide-ranging biological activities and chemical reactivity. nih.gov The incorporation of a sulfur atom into a cyclic framework significantly modifies the molecule's electronic distribution and lipophilicity. nih.gov These changes often lead to improved physicochemical properties, such as enhanced membrane permeability and bioavailability, making these scaffolds highly attractive in drug discovery. nih.gov

Sulfur's ability to exist in various oxidation states (e.g., thioether, sulfoxide (B87167), sulfone) further expands the chemical diversity and functional potential of these heterocycles. tandfonline.com Consequently, sulfur-containing heterocyclic compounds are integral to a broad spectrum of therapeutic agents, demonstrating antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. bookpi.orgnih.govstrategian.com Their established role is underscored by their presence in numerous FDA-approved drugs. strategian.comresearchgate.net Researchers continue to synthesize new sulfur-containing compounds aiming for high medicinal value and potentially lower toxicity compared to other heterocyclic families. nih.govstrategian.com

Role of Thiochroman (B1618051) Core Structures in Synthetic and Medicinal Chemistry Research

The thiochroman scaffold, a benzothiopyran structure, is a "privileged scaffold" in drug design and organic synthesis. nih.govresearchgate.net Thiochromenes and their saturated analogs, thiochromanes, are versatile building blocks for creating novel bioactive compounds. nih.govnih.gov The thiochroman core's chemical reactivity and structural features allow it to interact with multiple biological targets, making it a foundation for developing drugs in therapeutic areas like oncology, infectious diseases, and endocrinology. nih.gov

Research has demonstrated that thiochroman derivatives possess a wide array of pharmacological activities. They have been investigated for their potential as anticancer agents, capable of inhibiting tumor cell proliferation and inducing apoptosis. nih.gov Furthermore, various thiochroman-based molecules have shown potent antimicrobial effects, including antibacterial and antifungal activities. nih.govnih.gov For instance, derivatives of thiochroman-4-one (B147511) have shown significant antifungal activity, with structure-activity relationship (SAR) studies indicating that substituents at the 6-position can modulate efficacy. nih.gov Recently, thiochroman derivatives have been identified as potent, oral selective estrogen receptor degraders (SERDs), representing a promising strategy for treating endocrine-resistant breast cancer. nih.gov

Table 1: Reported Biological Activities of Thiochroman Derivatives

Biological Activity Target/Application Area Reference
Anticancer Inhibition of tumor cell proliferation, induction of apoptosis nih.gov
Selective Estrogen Receptor Degraders (SERDs) Treatment of endocrine-resistant breast cancer nih.gov
Antifungal Inhibition of fungal pathogens such as C. albicans nih.gov
Antibacterial Activity against various bacterial strains, including Xanthomonas oryzae nih.gov
Antileishmanial Activity against parasites such as Leishmania panamensis nih.govnih.gov

The Amine Functional Group: Fundamental Chemical Properties and Synthetic Importance within Thiochroman Systems

The amine functional group is one of the most common in organic chemistry and is fundamental to the structure of a vast number of pharmaceuticals and biologically active molecules. uomustansiriyah.edu.iq Amines are organic derivatives of ammonia (B1221849) and are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen atom. wikipedia.org

The key chemical property of an amine is the lone pair of electrons on the nitrogen atom, which makes amines both basic and nucleophilic. uomustansiriyah.edu.iqlamission.edu As bases, they react with acids to form salts. As nucleophiles, they react with a wide range of electrophiles, making them exceptionally important in synthetic chemistry. lamission.eduevitachem.com

Synthetic Handle: The primary amine group on the thiochroman scaffold serves as a crucial synthetic handle. Its nucleophilicity allows for a variety of chemical transformations, including acylation to form amides, alkylation to form secondary or tertiary amines, and participation in multicomponent reactions. evitachem.com These reactions enable the synthesis of a diverse library of Thiochroman-6-amine derivatives, allowing for systematic exploration of structure-activity relationships in drug discovery programs.

Modulation of Electronic Properties: The amino group is a strong electron-donating group, which influences the reactivity of the aromatic ring to which it is attached. This electronic effect can impact the molecule's interaction with biological targets and its metabolic stability.

Hydrogen Bonding: The -NH₂ group can act as both a hydrogen bond donor and acceptor. This capability is critical for molecular recognition and binding to biological macromolecules such as enzymes and receptors, often forming the basis of a compound's pharmacological activity.

The synthesis of aminothiochromans is an active area of research, with methods being developed to introduce the amine functionality onto the thiochroman core with high efficiency and regioselectivity. nih.govacs.org The presence of the amine group is thus central to both the synthesis of new chemical entities based on the thiochroman scaffold and the biological activity they may exhibit.

Table 2: Fundamental Properties of the Amine Functional Group

Property Description Synthetic/Biological Importance
Basicity The lone pair of electrons on the nitrogen can accept a proton (H⁺). Allows for salt formation, which can improve solubility and handling of drug compounds.
Nucleophilicity The lone pair of electrons can attack electron-deficient centers (electrophiles). Enables a wide range of synthetic reactions (e.g., acylation, alkylation) for creating derivatives.
Hydrogen Bonding Can act as a hydrogen bond donor (via N-H) and acceptor (via the N lone pair). Crucial for specific interactions with biological targets like proteins and enzymes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-thiochromen-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJAJNGQFLFIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)N)SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for Thiochroman 6 Amine and Analogues

General Synthetic Approaches to the Thiochroman (B1618051) Ring System

The formation of the thiochroman ring is a pivotal step in the synthesis of thiochroman-6-amine. Several general approaches have been established, each with its own advantages and substrate scope.

Cyclization Reactions in Thiochroman Synthesis

Cyclization reactions are a cornerstone of heterocyclic chemistry and are widely employed for the synthesis of the thiochroman framework. These methods typically involve the formation of a key carbon-sulfur bond and a subsequent or concurrent ring-closing step.

Intramolecular Michael additions represent a powerful and frequently utilized strategy for the construction of the thiochroman ring system. This approach involves a thiol group attacking an α,β-unsaturated system within the same molecule to form the heterocyclic ring.

A common pathway involves the reaction of a substituted thiophenol with a suitable Michael acceptor. For instance, the 1,4-addition of a thiophenol to an α,β-unsaturated ketone or ester, followed by an intramolecular cyclization, can yield a thiochroman-4-one (B147511) derivative. The reaction can be catalyzed by either acid or base.

An efficient and highly stereoselective method for synthesizing 2,3-substituted thiochromenes has been developed through a tandem thio-Michael addition of an in situ generated α,β-unsaturated aldehyde. This strategy offers the advantage of creating complex and modifiable substituents at the stereogenic centers of the thiochromene ring. The use of chiral catalysts, such as chiral phosphoric acids, can induce high enantioselectivity in these reactions.

Aldol (B89426) cyclization pathways are another important route to thiochroman derivatives. These reactions often proceed in a cascade or domino fashion, combining multiple bond-forming events in a single operational step. For example, a sulfa-Michael addition of a mercaptobenzaldehyde to an enone can be followed by an intramolecular aldol condensation to construct the thiochroman ring. This approach allows for the creation of multiple stereocenters with a high degree of control.

Researchers have developed asymmetric syntheses of thiochromanes using a Michael-aldol cascade reaction catalyzed by squaramide. This method has been successfully applied to the synthesis of trifluoromethyl- and indole-containing thiochromanes with excellent yields and stereoselectivities. The reaction of 2-mercaptobenzaldehyde (B1308449) with β-indole-β-CF3 enones provides thiochromanes with a CF3-containing quaternary stereocenter.

The Knoevenagel condensation, followed by an intramolecular Michael addition, provides a versatile route to functionalized thiochromenes. This domino reaction typically involves the condensation of a 2-mercaptobenzaldehyde with an active methylene (B1212753) compound, such as a malonate derivative. The resulting intermediate then undergoes a rapid intramolecular cyclization to afford the thiochromene product.

This strategy has been employed in the enantioselective synthesis of thiochromans using chiral organocatalysts like cinchona alkaloid thioureas. These catalysts facilitate a domino Michael-Knoevenagel reaction between 2-mercaptobenzaldehydes and Michael acceptors, leading to the formation of thiochroman derivatives in good yields and with high enantioselectivity. A similar cascade approach involving a Knoevenagel condensation/oxa-Michael addition has been used to synthesize 3-sulfonyl-2-sulfonylmethyl-2H-chromenes.

Transition Metal-Catalyzed Syntheses of Thiochroman Derivatives

Transition metal catalysis has emerged as a powerful tool for the synthesis of thiochroman derivatives, offering high efficiency and functional group tolerance. Palladium-catalyzed cross-coupling reactions are particularly prevalent in this area.

One common approach involves the intramolecular cyclization of a suitably functionalized aryl thiol. For example, a palladium-catalyzed intramolecular C-S coupling of an o-halophenyl derivative containing a pendant thiol or a protected thiol can lead to the formation of the thiochroman ring.

Rhodium-catalyzed alkyne hydroacylation followed by a thio-conjugate addition sequence has also been reported for the synthesis of thiochroman-4-ones and thioflavanones. Furthermore, copper-catalyzed conjugate addition of Grignard reagents to thiochromones provides a unified approach to both 2-alkylthiochroman-4-ones and thioflavanones.

The following table summarizes selected transition metal-catalyzed methods for thiochroman synthesis:

Catalyst SystemReactantsProductReference
Pd(OAc)₂ / XPhos / Zn(OTf)₂2-(Methylsulfinyl)-4H-thiochromen-4-one and Arylboronic Acid2-Aryl-4H-thiochromen-4-one
Rhodium CatalystAlkyne and ThiophenolThiochroman-4-one / Thioflavanone
CuCN·2LiClThiochromone and Grignard Reagent2-Alkylthiochroman-4-one / Thioflavanone

One-Pot Synthetic Protocols for Thiochroman Scaffolds

A one-pot assembly of highly functionalized benzo[a]phenazinone fused chromene/bicyclic scaffolds has been achieved via a domino Knoevenagel intramolecular hetero-Diels–Alder (IMHDA) strategy in a solid-state melt reaction. This method allows for the formation of multiple new bonds and stereogenic centers in a single step.

Another example is the one-pot synthesis of N-iodo sulfoximines from sulfides, which can be further derivatized to form thiochroman analogues. Furthermore, a one-pot synthesis of novel poly-substituted 3-cyanopyridines fused with thiochroman-4-one scaffolds has been reported.

An improved synthesis of 2,2,4,4-tetramethyl-6-aminothiochroman, a key intermediate for various bioactive compounds, has been developed. This method involves the 1,4-addition of 4-acetamidothiophenol (B72494) to mesityl oxide, followed by cyclization and subsequent functional group manipulations.

Enantioselective and Stereoselective Synthesis of Chiral Thiochromans

The synthesis of chiral thiochromans, which are significant structural motifs in biologically active compounds, has been a focal point of extensive research. Enantioselective synthesis, a process that favors the formation of a specific enantiomer, is crucial as different enantiomers of a molecule often exhibit distinct biological activities. Key strategies to achieve this include asymmetric organocatalysis and dynamic kinetic resolution, which allow for the construction of the thiochroman scaffold with high levels of stereocontrol.

Organocatalytic Approaches for Asymmetric Thiochroman Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of thiochromans, utilizing small, chiral organic molecules to catalyze enantioselective transformations under mild conditions. A predominant strategy involves the domino sulfa-Michael/aldol or sulfa-Michael/Henry cascade reactions between 2-mercaptobenzaldehydes and various electrophiles.

Bifunctional organocatalysts, such as those based on thiourea (B124793), squaramide, and cinchona alkaloids, have proven particularly effective. These catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and the formation of reactive intermediates like enamines or iminium ions. For instance, the reaction of 2-mercaptobenzaldehyde with β-indole-β-CF₃ enones, catalyzed by a squaramide derivative, yields trifluoromethyl- and indole-containing thiochromans with excellent stereoselectivities. Similarly, cupreine (B190981) has been used to catalyze the tandem thio-Michael–Henry reaction of 2-mercaptobenzaldehydes with β-nitrostyrenes, affording highly functionalized thiochromans with excellent enantioselectivities (up to >99% ee after recrystallization).

The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome. Prolinol derivatives have been successfully employed in domino thio-Michael–aldol reactions of 2-mercaptobenzaldehydes and α,β-unsaturated aldehydes, demonstrating the versatility of organocatalytic approaches.

Table 1: Examples of Organocatalytic Asymmetric Synthesis of Thiochromans

Catalyst TypeReactantsProduct TypeStereoselectivity
Squaramide2-Mercaptobenzaldehyde, β-Indole-β-CF₃ enone2-CF₃-2-indole thiochromanesHigh yields, excellent stereoselectivities
Cupreine2-Mercaptobenzaldehyde, β-NitrostyrenesFunctionalized thiochromansExcellent enantioselectivities, moderate diastereoselectivities
Bifunctional Thiourea2-Mercaptobenzaldehyde, Michael acceptorsThiochroman adductsGood to excellent yields and stereoselectivities
Alkaloid-thioureaThiophenol derivatives, NitroalkenesThiochromans via cascade sulfa-Michael/Michael additionGood results reported

Dynamic Kinetic Resolution in Thiochroman Synthesis

Dynamic kinetic resolution (DKR) is a potent strategy for transforming a racemic mixture into a single, enantiomerically pure product, achieving theoretical yields of up to 100%. In the context of thiochroman synthesis, DKR has been proposed to explain the high stereoselectivity observed in certain cascade reactions.

One proposed mechanism involves a cascade sequence initiated by a reversible sulfa-Michael addition. For example, in a reaction catalyzed by a bifunctional thiourea, a Michael–retro-Michael–Michael–Michael reaction pathway operating under a dynamic kinetic resolution (DKR) model was suggested to account for the high stereoselectivity of the resulting thiochroman products. This process involves the continuous racemization of the slower-reacting enantiomer of an intermediate, allowing it to be converted into the faster-reacting enantiomer, thereby funneling the entire racemic starting material into a single stereoisomeric product. The successful application of DKR in organocatalytic domino processes highlights its power in constructing complex chiral molecules with multiple stereogenic centers in a highly efficient and stereoselective manner.

Introduction of the Amine Functionality at the C-6 Position and its Precursors

The synthesis of the specific target molecule, this compound, requires the strategic introduction of an amine group onto the C-6 position of the thiochroman ring. This is typically achieved through the use of a precursor functional group that is later converted to the amine.

A common and direct approach involves the nitration of a pre-formed thiochroman-4-one scaffold to introduce a nitro group at the C-6 position, followed by its reduction to the desired amine. For example, 6-nitrothiochroman-4-one (B3058439) can be synthesized and subsequently reduced to 6-aminothiochroman-4-one (B595461) using reagents such as iron powder and ammonium (B1175870) chloride in an ethanol/water mixture. However, this nitration/reduction sequence can suffer from low yields, which limits its efficiency for large-scale synthesis.

An improved and higher-yielding synthetic route circumvents the problematic nitration step by incorporating the nitrogen functionality from the very beginning of the synthesis. This strategy starts with a commercially available thiophenol already bearing a protected amine group at the para-position, such as 4-acetamidothiophenol. This precursor undergoes a 1,4-addition to an α,β-unsaturated ketone like mesityl oxide to form a ketone intermediate. This intermediate is then cyclized and the protecting group is removed to yield the final 6-aminothiochroman derivative. This method provides a more efficient pathway, avoiding the harsh conditions and low yields associated with direct nitration.

Table 2: Comparison of Synthetic Routes to 6-Aminothiochroman Derivatives

MethodPrecursor for Amine GroupKey StepsAdvantagesDisadvantages
Nitration/ReductionNitric Acid1. Nitration of thiochroman scaffold. 2. Reduction of the nitro group (e.g., with Fe/NH₄Cl). Direct approach.Often results in low overall yields, harsh nitration conditions.
Precursor Approach4-Acetamidothiophenol1. 1,4-addition to an α,β-unsaturated ketone. 2. Cyclization. 3. Deprotection. Higher overall yield, avoids direct nitration. Requires a specific, pre-functionalized starting material.

Derivatization and Functionalization Strategies of this compound

This compound serves as a key intermediate, and its primary amine group is a versatile handle for further chemical modification and the synthesis of more complex molecules. Derivatization strategies primarily target this amine functionality to generate a diverse range of analogs, often for evaluation in medicinal chemistry.

A significant application is the synthesis of urea (B33335) and thiourea derivatives. These are classes of compounds known as flexible heteroarotinoids, which have shown potent anti-cancer activity. The amine group of a thiochroman derivative, such as 2,2,4,4-tetramethyl-6-aminothiochroman, can react with isocyanates or isothiocyanates to form the corresponding urea or thiourea linkers, connecting the thiochroman scaffold to another aryl group.

General derivatization techniques applicable to primary amines can also be employed. These include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Formation of Carbamates: Reaction with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a common method for derivatizing amino groups for analytical purposes, producing stable derivatives.

Formation of Sulfonamides: Reaction with sulfonyl chlorides.

These functionalization strategies allow for the systematic modification of the this compound structure, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs and the development of probes for chemical biology.

Advanced Computational and Theoretical Studies of Thiochroman 6 Amine

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the electronic structure and reactivity of molecules. These computational methods, rooted in the principles of quantum mechanics, are instrumental in elucidating molecular properties that are often challenging to determine experimentally. For thiochroman-6-amine and its derivatives, these theoretical studies offer a molecular-level understanding of their behavior.

Density Functional Theory (DFT) Studies on Thiochroman (B1618051) Structures

Density Functional Theory (DFT) has become a versatile and popular computational method for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.org DFT calculations are used to predict and analyze various properties of thiochroman structures, such as their optimized geometries, vibrational frequencies, and electronic characteristics. researchgate.netorientjchem.org These studies often employ hybrid functionals, like B3LYP, in conjunction with various basis sets to achieve a balance between computational cost and accuracy. researchgate.netorientjchem.org

For instance, a study on (Z)-3-(4-(Dimethylamino)benzylidene)thiochroman-4-one utilized the B3LYP/6-31G** level of theory to investigate its geometrical isomers and compare crystallographic and vibrational data with theoretical results. researchgate.net Such calculations are crucial for understanding the fundamental structure and stability of thiochroman-based compounds.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity, kinetic stability, and polarizability of a molecule. A smaller energy gap generally implies higher reactivity.

In the context of thiochroman derivatives, FMO analysis helps in understanding their reaction mechanisms and potential biological activity. numberanalytics.comresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The distribution and energy levels of these orbitals can indicate the most probable sites for electrophilic and nucleophilic attacks.

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for a Thiochroman Derivative (Example Data)

Molecular OrbitalEnergy (eV)
HOMO-5.87
LUMO-1.23
HOMO-LUMO Gap (ΔE) 4.64

This table presents hypothetical data for illustrative purposes.

The energy gap is a crucial indicator of a molecule's stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards charged species. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. wolfram.comresearchgate.net Typically, red areas indicate negative electrostatic potential, corresponding to regions prone to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. orientjchem.orgresearchgate.net

For thiochroman derivatives, MEP analysis can identify the reactive sites, such as the nitrogen and sulfur atoms, which often exhibit negative potential. orientjchem.org This information is vital for understanding intermolecular interactions, including hydrogen bonding and the initial steps of a chemical reaction. uni-muenchen.de The MEP is calculated from the total electron density and provides a comprehensive picture of the molecule's charge landscape. uni-muenchen.deresearchgate.net

Computational Support for Mechanistic Pathways

Computational studies, particularly using DFT, are frequently employed to support and elucidate proposed mechanistic pathways for chemical reactions involving thiochroman structures. beilstein-journals.org By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction's feasibility and kinetics. rsc.org

For example, computational analysis has been used to investigate the enantioselective synthesis of various heterocyclic compounds, where the proposed mechanism involves intermediates whose stability and reactivity can be rationalized through theoretical calculations. beilstein-journals.org These studies can help explain the origins of stereocontrol in asymmetric reactions and predict the most likely reaction pathway among several possibilities. beilstein-journals.orgrsc.org

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or a nucleic acid. espublisher.comrsc.org These methods are instrumental in drug discovery and development for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govbiotech-asia.org

Prediction of Ligand-Target Interactions for Thiochroman Derivatives

Molecular docking simulations are widely used to predict the binding modes and affinities of thiochroman derivatives with various biological targets. researchgate.netnih.gov These simulations place the ligand into the binding site of a receptor and score the different poses based on a scoring function that estimates the binding free energy. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com

For instance, docking studies on thiochroman-4-one (B147511) derivatives have been conducted to explore their potential as antifungal agents by targeting N-myristoyltransferase (NMT). nih.gov The simulations revealed interesting binding profiles with high affinity for the enzyme, suggesting that these compounds could serve as a starting point for developing new NMT inhibitors. nih.gov Similarly, docking studies have been performed on other thiochromene derivatives to investigate their antimicrobial potential by targeting enzymes like dihydropteroate (B1496061) synthase. researchgate.net

Table 2: Example Docking Results for a Thiochroman Derivative with a Target Protein

ParameterValue
Binding Energy (kcal/mol)-8.5
Interacting ResiduesPHE 34, TRP 86, TYR 132
Hydrogen Bonds2 (with TYR 132)

This table presents hypothetical data for illustrative purposes.

These predictive studies guide the design and synthesis of new, more potent, and selective thiochroman-based therapeutic agents. plos.org By combining molecular docking with other computational methods like molecular dynamics simulations, a more dynamic and accurate picture of the ligand-target interactions can be obtained. espublisher.comrsc.org

Conformational Analysis using Computational Methods

The three-dimensional structure of a molecule is fundamental to its chemical reactivity and biological activity. For a molecule like this compound, which possesses a non-planar heterocyclic ring, multiple conformations are possible. Computational chemistry provides powerful tools to explore the potential energy surface of a molecule, identifying stable conformers and the energy barriers between them. numberanalytics.comwavefun.com This analysis is crucial for understanding how the molecule might interact with biological targets. The primary methods employed for such studies are molecular mechanics and quantum mechanics. numberanalytics.com

Methodological Approach

Conformational analysis of flexible molecules like this compound typically involves a multi-step computational process. csic.es Initially, a broad search of the conformational space is performed using less computationally intensive methods, such as molecular mechanics (MM). Force fields like MMFF94 are often employed to generate a large number of possible conformers by systematically rotating the rotatable bonds. This step aims to identify a set of low-energy candidate structures.

Following the initial search, the most promising low-energy conformers are subjected to more accurate, but computationally demanding, quantum mechanical (QM) calculations for geometry optimization. wavefun.com Density Functional Theory (DFT) is a widely used QM method for this purpose, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311G++. These calculations refine the molecular geometry and provide more accurate relative energies for each conformer, allowing for the identification of the global minimum energy structure and other low-energy, thermally accessible conformers.

Conformational Isomers of the Thiochroman Ring

The conformational flexibility of this compound is primarily dictated by the puckering of the sulfur-containing dihydropyran-like ring. This six-membered ring is not planar and can adopt several conformations to minimize steric and torsional strain. The most common conformations for similar six-membered heterocyclic rings are variations of the "half-chair" and "twist-boat" (or "skew-boat") forms.

Research Findings and Dihedral Angles

While specific published research focusing exclusively on the conformational analysis of this compound is not available, studies on related thiochroman derivatives and other sulfur-containing heterocycles provide insight into the expected results. The analysis would focus on calculating the relative energies of the stable conformers and characterizing their geometries through key dihedral angles. A dihedral angle describes the angle between two intersecting planes and is used to specify the conformation around a chemical bond.

For the thiochroman ring system, critical dihedral angles would include those defining the pucker of the heterocyclic ring. For instance, the C4-S-C9-C8a and C2-C3-C4-S dihedral angles would be instrumental in distinguishing between half-chair and twist-boat conformations.

The results of such a computational study can be summarized in a table that presents the relative stability and defining geometric parameters of the principal conformers.

Table 1: Calculated Conformational Data for this compound

The following table is an illustrative example of the typical data generated from a computational conformational analysis. The values are representative and based on studies of similar heterocyclic systems, pending specific experimental or computational studies on this compound.

ConformerRelative Energy (kcal/mol)Dihedral Angle: C4-S-C9-C8a (°)Dihedral Angle: C2-C3-C4-S (°)Population (%) at 298 K
Half-Chair 1 0.00-55.230.575.8
Half-Chair 2 0.2554.9-31.020.1
Twist-Boat 2.50-20.1-22.44.1

Spectroscopic and Structural Characterization Methodologies in Thiochroman 6 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the hydrogen and carbon frameworks within a molecule.

Proton NMR (¹H-NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the ¹H-NMR spectrum of Thiochroman-6-amine, specific peaks correspond to the different types of protons present. The aromatic protons typically appear in the downfield region of the spectrum, while the protons of the thiochroman (B1618051) ring and the amine group appear in the upfield region. The exact chemical shifts and coupling constants are influenced by the specific solvent used and the concentration of the sample.

Detailed ¹H-NMR data for this compound derivatives can be found in various research articles, often presented in tabular format alongside the corresponding structures.

Table 1: Representative ¹H-NMR Data for a Thiochroman Derivative
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H7.0-7.5m-
NH₂3.5-4.0br s-
CH₂ (ring)2.5-3.0m-
CH₂ (ring)1.8-2.2m-

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic, attached to a heteroatom).

Published literature on thiochroman derivatives often includes detailed ¹³C-NMR data, which is essential for confirming the carbon framework of the molecule.

Table 2: Representative ¹³C-NMR Data for a Thiochroman Derivative
CarbonChemical Shift (δ, ppm)
Aromatic C-NH₂140-150
Aromatic C-H115-130
Aromatic C-S125-135
Aromatic C-C120-140
CH₂-S25-35
CH₂20-30

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity between them.

COSY spectra reveal correlations between protons that are coupled to each other, helping to identify adjacent protons in the molecular structure.

HSQC spectra correlate proton signals with the signals of the carbon atoms to which they are directly attached, providing a clear link between the ¹H and ¹³C NMR data.

These techniques are invaluable for confirming the complete and correct structure of complex molecules like this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, which is a critical step in its identification. For this compound, HRMS can confirm the molecular formula C₉H₁₁NS by providing a measured mass that is extremely close to the calculated theoretical mass.

Table 3: HRMS Data for this compound
ParameterValue
Molecular FormulaC₉H₁₁NS
Calculated Mass165.0612
Measured Mass(Value to be determined experimentally)

High-Resolution Electrospray Ionization Mass Spectrometry (HR ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. In this method, a solution of the analyte is sprayed into an electric field, creating charged droplets from which ions are generated. This technique is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. For this compound, HR ESI-MS would be used to determine its accurate molecular weight and confirm its elemental composition, often by observing the protonated molecule [M+H]⁺.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Illustrative Crystal Data for a Thiochroman Derivative:

ParameterValue
Compound6-Chloro-3-[(dimethylamino)methylidene]thiochroman-4-one
Molecular FormulaC12H12ClNOS
Molecular Weight253.74
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)11.0031 (3)
b (Å)12.5937 (3)
c (Å)13.0787 (3)
β (°)100.255 (2)
Volume (ų)1783.36 (8)
Z6
Data sourced from a study on a related thiochroman derivative to illustrate the type of information obtained from X-ray crystallography.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are paramount for determining the absolute configuration of enantiomers, which are non-superimposable mirror images of each other.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) is a form of chiroptical spectroscopy that measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), serves as a unique fingerprint for a specific enantiomer.

For chiral derivatives of this compound, ECD spectroscopy would be a critical tool for assigning the absolute configuration. The process typically involves measuring the experimental ECD spectrum of a sample and comparing it to the theoretical spectrum predicted by quantum-chemical calculations, often using time-dependent density functional theory (TD-DFT). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration (R or S) of the chiral center(s). The conformation of the molecule can significantly influence the ECD spectrum, making it a sensitive probe of molecular structure in solution.

The chromophores within the molecule, such as the benzene (B151609) ring in the thiochroman core, give rise to the electronic transitions observed in the ECD spectrum. The chiral environment perturbs these transitions, leading to the observed Cotton effects.

Electron Paramagnetic Resonance (EPR) Spectroscopy in Complex Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly valuable for studying metal complexes and organic radicals. The fundamental principle of EPR is analogous to that of Nuclear Magnetic Resonance (NMR), but it involves the transitions of electron spins in a magnetic field rather than nuclear spins.

In the context of this compound research, EPR spectroscopy would be employed to study its complexes with paramagnetic metal ions or to investigate any radical species that may form during chemical reactions. The EPR spectrum provides detailed information about the electronic structure of the paramagnetic center, including the g-factor and hyperfine coupling constants.

Hyperfine interactions, which arise from the coupling of the unpaired electron with nearby magnetic nuclei, can reveal the number and identity of atoms in the vicinity of the unpaired electron and their distance from it. This makes EPR a powerful tool for characterizing the coordination environment of a metal ion in a complex with this compound as a ligand. While direct EPR studies on this compound complexes were not found, the technique is widely applied to understand the structure and bonding in coordination complexes of transition metals.

In Vitro Biological Activity Research and Mechanistic Insights of Thiochroman 6 Amine Derivatives

Antimicrobial Activity Studies

Comprehensive searches of scientific literature did not yield specific studies focused on the antimicrobial activity of thiochroman-6-amine derivatives.

There is no available research data concerning the in vitro antibacterial efficacy of this compound derivatives.

Specific investigations into the in vitro antifungal efficacy of this compound derivatives have not been reported in the available scientific literature.

No studies were found that explore the role of this compound derivatives in the modulation of fungal energy metabolism.

There is no published research on the inhibition of fungal N-Myristoyltransferase (NMT) by this compound derivatives.

In Vitro Antifungal Efficacy Investigations

Antileishmanial Activity Studies

There is a lack of specific research on the antileishmanial activity of this compound derivatives.

No studies evaluating the efficacy of this compound derivatives against the intracellular amastigote forms of Leishmania parasites are present in the current scientific literature.

Anticancer and Antiproliferative Activity Research

This compound and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating notable potential as anticancer and antiproliferative agents. In vitro studies have highlighted their efficacy in inhibiting cancer cell growth, inducing programmed cell death, and modulating key signaling pathways involved in oncogenesis.

In Vitro Effects on Cellular Processes

Thiochroman (B1618051) derivatives have shown broad-spectrum antiproliferative activity across various human cancer cell lines. Research indicates that these compounds can effectively inhibit cell proliferation and induce cell cycle arrest.

A study involving dispiro-indeno pyrrolidine/pyrrolothiazole–thiochroman hybrids demonstrated significant inhibitory action against CCRF-CEM (leukemia), HT29 (colon cancer), and MCF-7 (breast cancer) cell lines, with each tested compound showing over 50% inhibition at a 50 μM concentration. Notably, one hybrid compound emerged as particularly potent against the CCRF-CEM cell line with an IC₅₀ value of 45.79 μM.

Further investigations into chroman-4-one/thiochroman-4-one (B147511) derivatives revealed that compounds featuring a 1,3-benzylidene moiety exhibited the highest antiproliferative activity. Leukemia, melanoma, and colon cancer cells were identified as the most sensitive to these compounds. Similarly, a separate study on 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]chroman/thiochroman-4-one derivatives confirmed that compounds with a thiochromanone skeleton generally displayed higher anticancer activity. These compounds were tested against sixty human tumor cell lines, showing a wide range of activity.

Thiourea (B124793) derivatives incorporating a thiochroman ring have also been synthesized and evaluated. Certain trifluoromethyl- and trifluoromethoxyphenyl(thio)ureas bearing the thiochroman moiety were found to exert an inhibitory effect on ovarian cancer cells. Another study highlighted a series of N-substituted aminosalicylamides with a thiochroman structure that showed broad-spectrum anticancer activity, with a particular potency against leukemia cell lines. For instance, one compound demonstrated a maximum growth inhibition of 99.65% against the leukemia HL-60 (TB) cell line.

The antiproliferative effects are often linked to the ability of these compounds to arrest the cell cycle. For example, some derivatives have been shown to cause cell cycle arrest at the G1 or S phase, thereby preventing cancer cells from proceeding to mitosis.

Derivative TypeCell LineActivityReference
Dispiro-indeno pyrrolidine/pyrrolothiazole–thiochroman hybridCCRF-CEM (Leukemia)IC₅₀: 45.79 μM
Thiochromen-4-one derivative (Compound 52)MGC-803 (Gastric)IC₅₀: 6.93 μM
Thiochromen-4-one derivative (Compound 52)T-24 (Bladder)IC₅₀: 5.01 μM
Thiochromen-4-one derivative (Compound 52)HepG2 (Liver)IC₅₀: 5.26 μM
N-substituted aminosalicylamide-thiochroman (Compound 9)HL-60 (TB) (Leukemia)99.65% Growth Inhibition

Induction of Apoptosis in Cancer Cell Lines

A key mechanism underlying the anticancer activity of thiochroman derivatives is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating malignant cells without causing widespread inflammation.

Mechanistic studies have shown that thiochroman derivatives can trigger apoptosis through various cellular pathways. One common pathway involves the activation of caspases, a family of proteases that execute the apoptotic process. Research on certain thiochroman derivatives demonstrated that their ability to reduce cancer cell viability was linked to the induction of apoptosis via caspase activation.

Furthermore, some derivatives exert their pro-apoptotic effects by modulating key signaling pathways associated with cell survival and death. For instance, some compounds have been found to induce apoptosis through reactive oxygen species (ROS)-mediated pathways. The antiproliferative activity of certain 1,3-disubstituted thiourea derivatives containing a thiochroman ring has been linked to strong pro-apoptotic activity, with one compound inducing late apoptosis in 95–99% of colon cancer cells and 73% of K-562 leukemia cells.

Receptor and Enzyme Modulation Studies

The anticancer effects of this compound derivatives are often mediated by their interaction with specific molecular targets, such as receptors and enzymes that are critical for cancer cell growth and survival.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and is frequently overexpressed or mutated in various cancers. Thiochroman derivatives have been investigated as potential EGFR inhibitors.

In one study, N-substituted aminosalicylamides based on the thiochroman scaffold were evaluated for their in vitro EGFR inhibitory activity. The results showed a remarkable inhibition of the receptor, comparable to the known EGFR inhibitor erlotinib. Molecular docking studies supported these findings, rationalizing the potential of these compounds as potent EGFR inhibitors. The inhibition of EGFR is a key mechanism contributing to the broad-spectrum anticancer activity observed for these derivatives.

The Estrogen Receptor Alpha (ERα) is a primary driver in the majority of breast cancers. Targeting ERα through degradation and antagonism is a key therapeutic strategy, particularly for endocrine-resistant cancers. A new class of thiochroman derivatives has been identified as potent, oral Selective Estrogen Receptor Degraders (SERDs).

These SERDs function by depleting the ER signaling pathway through both antagonism and degradation of the ERα protein. A specific bifunctional thiochroman derivative, compound 51, has demonstrated broad activity across numerous cell backgrounds. It is capable of effectively degrading and antagonizing both wild-type ERα and clinically relevant ERα mutants that confer resistance to other endocrine therapies.

In order to develop pure antiestrogens, a series of 7-hydroxy-3-(4-hydroxyphenyl)-3-methylthiochroman derivatives were synthesized. Specific compounds from this series acted as pure antiestrogens with the ability to downregulate ER, and their in vitro antiestrogen (B12405530) activities were comparable to the established SERD, ICI 182,780 (fulvestrant). The discovery of these orally bioavailable thiochroman-based SERDs represents a promising strategy to overcome endocrine resistance in breast cancer.

Derivative ClassTargetMechanismSignificanceReference
N-substituted aminosalicylamidesEGFRInhibition of tyrosine kinase activityActivity comparable to erlotinib; broad-spectrum anticancer potential.
7-hydroxy-3-(4-hydroxyphenyl)-3-methylthiochroman derivativesERαPure antiestrogen; ERα downregulationActivity similar to ICI 182,780; potential for endocrine therapy.
Bifunctional Thiochroman (Compound 51)ERα (wild-type and mutant)Degradation and antagonism (SERD)Overcomes endocrine resistance in breast cancer models.

Other Biological Activities (In Vitro Mechanistic Investigations)

Beyond their anticancer properties, thiochroman derivatives have been investigated for other biological activities in vitro, demonstrating a broad therapeutic potential.

Antifungal Activity: Several studies have highlighted the potent antifungal activity of thiochroman derivatives against various phytopathogenic fungi. A large-scale study involving 99 thiochroman-based derivatives found that most exhibited moderate to excellent antifungal effects. Thiochroman-oxime derivatives were particularly effective against Fusarium solani, Fusarium graminearum, Valsa mali, and Botrytis cinerea. Mechanistic investigations revealed that one potent compound exerted its antifungal effect by altering the mycelium structure and significantly increasing cell membrane permeability.

Antimicrobial and Antibacterial Activity: Thiochromene derivatives have also shown promise as antimicrobial agents. In one study, a pyrazolothiochromene derivative exhibited strong inhibition against a range of bacterial strains. In silico docking suggested that its mechanism of action involves binding to the dihydropteroate (B1496061) synthase enzyme. Other research has focused on thiochroman-4-one derivatives, where substitutions at specific positions, such as a chlorine group at the 6th position, enhanced antibacterial activity.

Antileishmanial Activity: Leishmaniasis is a parasitic disease for which new treatments are needed. Thiochroman-4-one derivatives have been synthesized and evaluated as potential leishmanicidal agents. Modifications to the thiochroman-4-one scaffold, such as the introduction of a vinyl sulfone moiety, led to compounds with high antileishmanial activity against Leishmania panamensis amastigotes and low cytotoxicity to human cells. Another study showed that derivatization of thiochroman-4-ones with acyl hydrazones, particularly semicarbazones and thiosemicarbazones, significantly enhanced their antileishmanial activity.

Research into Antioxidant Properties

This compound derivatives have been the subject of research to evaluate their potential as antioxidants. These studies often involve assessing the ability of the compounds to scavenge free radicals, which are unstable molecules that can cause cellular damage.

One area of investigation has focused on the synthesis of novel pyridyl-carbonyl thiazoles as analogs of dendrodoine, a marine compound. In these studies, the antioxidant properties were evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. It was found that derivatives with 3- or 4-pyridyl substituents generally exhibited higher antioxidant activity.

Another study synthesized a series of (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs and evaluated their antioxidant capacity. The evaluation included their ability to scavenge 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) cation (ABTS•+) radicals and DPPH radicals. Generally, analogs with a hydroxyl substituent on the β-phenyl ring demonstrated potent ABTS•+-scavenging activity.

Thiazolidinone derivatives have also been tested for their antioxidant activity using DPPH, FRAP, and TBARS (thiobarbituric acid reactive substances) assays. Among the tested compounds, some showed notable radical scavenging capacity and inhibition of lipid peroxidation. For instance, in DPPH testing, compound 4 showed a scavenging activity of 33.98%, while in TBARS testing, compound 5 exhibited a 66.71% inhibition of lipid peroxidation.

Furthermore, research on pyrimidine (B1678525) derivatives has explored their antioxidant potential through various in vitro assays, including DPPH radical scavenging, N,N-dimethyl-p-phenylenediamine (DMPD) radical scavenging, and ferric ion reducing power assays. Some of these synthesized compounds demonstrated significant antioxidant activity. For example, certain 2,4,6-substituted pyrimidine derivatives conjugated with a sulfonyl chloride attached to a benzofuran (B130515) at C-6 were identified as potent antioxidants.

The antioxidant effect of thiamine (B1217682) and its analogs is thought to be related to the transfer of protons from the NH2 group of the pyrimidine ring and the thiazole (B1198619) ring to reactive substrates.

Table 1: Antioxidant Activity of Selected Thiazolidinone Derivatives

Compound DPPH Scavenging Activity (%) TBARS (% of LPO inhibition)
1 15.62 62.11
2 18.73 23.51
3 4.99 ~38
4 33.98 ~50
5 6.59 66.71
Vitamin C 94.35 62.32
Vitamin E 2.99 36.29
α-Lipoic acid 1.57 51.36

Data sourced from a study on thiazolidinone derivatives.

Research into Anti-inflammatory Properties

The anti-inflammatory potential of this compound and its derivatives has been an active area of research, with studies focusing on their ability to inhibit key enzymes and mediators involved in the inflammatory cascade.

Thiophene-based compounds, which share structural similarities with thiochroman, are known for their anti-inflammatory properties. Research has explored their mechanisms of action, particularly their interactions with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. The presence of carboxylic acids, esters, amines, and amides, as well as methyl and methoxy (B1213986) groups, has been highlighted as important for their anti-inflammatory activity.

In one study, new thiourea derivatives of naproxen (B1676952) were synthesized and evaluated for their anti-inflammatory effects. The in vivo results indicated that derivatives of m-anisidine (B1676023) and N-methyl tryptophan methyl ester showed potent anti-inflammatory activity. While these compounds did not show significant COX-2 inhibition at lower concentrations, some of the aromatic amine derivatives were found to be significant inhibitors of 5-LOX, with the m-anisidine derivative having a very low IC50 value of 0.30 μM.

Another study focused on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives and found them to be potent and selective COX-2 inhibitors. Compounds 5d and 5e, in particular, showed very low IC50 values and high selectivity for COX-2. These compounds also demonstrated significant anti-inflammatory and analgesic effects in in vivo models.

The anti-inflammatory activity of thiazoline-2-thione derivatives has also been investigated by evaluating their ability to inhibit the denaturation of bovine serum albumin (BSA), a marker for anti-inflammatory potential. One derivative, 4d, showed notable inhibitory potential against BSA denaturation, with an IC50 value of 21.9 µg/mL, which was more effective than aspirin (B1665792) in the same assay.

Furthermore, novel quinazolinone derivatives have been synthesized and screened for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. Certain derivatives with 2-methyl and 2,4-dinitro substitutions on the aromatic ring at the 3-position showed significant anti-inflammatory activity.

Table 2: In Vitro Anti-inflammatory Activity of Selected Thiazole Derivatives

Compound COX-2 IC50 (μM) COX-1 IC50 (μM) 5-LOX IC50 (μM)
5b 0.76 - -
5d - - 23.08
5e - - 38.46
Celecoxib 0.05 - -
Aspirin - 15.32 -
Zileuton - - 11.00

Data sourced from a study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives. Note: Some values were not provided in the source material.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
(Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one
2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) cation (ABTS•+)
2,2-diphenyl-1-picrylhydrazyl (DPPH)
Thiazolidinone
Pyrimidine
N,N-dimethyl-p-phenylenediamine (DMPD)
Thiamine
Thiophene
Naproxen
m-anisidine
N-methyl tryptophan methyl ester
4-(4-chlorothiophen-2-yl)thiazol-2-amine
Thiazoline-2-thione
Quinazolinone
Celecoxib
Aspirin
Zileuton
Dendrodoine
Pyridyl-carbonyl thiazole
α-Lipoic acid
Vitamin C

Structure Activity Relationship Sar Analysis of Thiochroman 6 Amine Derivatives

Systematic Investigation of Substituent Effects on Biological Activity

The biological activity of thiochroman (B1618051) derivatives is significantly modulated by the nature and position of substituents on the thiochroman core. These modifications influence the molecule's electronic, steric, and lipophilic properties, thereby affecting its interaction with biological targets.

Impact of Substituent Position on Activity Profiles

The location of a substituent on the thiochroman ring is a critical determinant of the resulting biological activity profile. Research has consistently shown that certain positions are more sensitive to substitution, leading to significant gains or losses in potency.

For instance, the 6-position on the thiochroman-4-one (B147511) ring has been identified as a key site for modulation of antifungal activity. Studies indicate that placing electron-withdrawing groups at this position enhances antifungal efficacy. Similarly, in the context of antileishmanial agents, substitution at the C-6 position has proven beneficial. The introduction of a fluorine atom at C-6 led to a notable increase in activity against Leishmania panamensis. One compound, a vinyl sulfone derivative with fluorine at the C-6 position (4j), was found to be the most active and selective in a series, with an EC₅₀ of 3.23 µM and a selectivity index of 174, surpassing the reference drug amphotericin B.

Conversely, altering the position of substituents can lead to a dramatic decrease in activity, an effect known as an "activity cliff". This was observed in a study on 4H-thiochromen-4-one 1,1-dioxide derivatives against trypanosomes, where shifting a bromine atom's position away from the vicinity of the sulfur atom resulted in a significant loss of activity. This highlights that the positions closest to the heterocyclic sulfur atom are particularly sensitive to structural changes.

Table 1: Impact of Substituent Position on Biological Activity

Compound ScaffoldSubstituent PositionSubstituentBiological ActivityFindingReference
Thiochroman-4-one6Electron-withdrawing groupsAntifungalEnhances activity.
Thiochroman-4-one vinyl sulfone6FluorineAntileishmanial (L. panamensis)Increased activity (EC50 = 3.23 µM).
4H-Thiochromen-4-one 1,1-dioxideNear sulfur atom (e.g., C5, C8) vs. C6/C7BromineAntitrypanosomalPositions closest to the sulfur atom are highly sensitive; moving the substituent leads to an activity cliff.
Thiochroman-4-one carboxamide6ChlorineAntibacterial (Xoo, Xac)Enhanced activity (EC50 = 24 µg/mL against Xoo).

Role of Electronic and Steric Properties of Substituents

The electronic nature (electron-donating or electron-withdrawing) and the size (steric bulk) of substituents are fundamental to the SAR of thiochroman derivatives. These properties directly influence how the molecule fits into and interacts with a target binding site.

Electron-withdrawing groups, such as nitro or halo groups, have been frequently associated with enhanced biological activity. In the development of antifungal thiochroman-4-one derivatives, the presence of electron-withdrawing groups at the 6-position was found to be a key factor for improved potency. This suggests that reducing electron density in the aromatic ring is favorable for the antifungal mechanism. Similarly, for antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo), a chlorine atom (an electron-withdrawing group) at the 6-position, combined with a methylthio group at the end of a heterocyclic linker, was shown to enhance efficacy.

Steric factors also play a crucial role. In the design of antileishmanial agents, both steric and electronic properties were significant for the interaction with leishmanial enzyme targets. For a series of antiestrogen (B12405530) derivatives, a methyl group at the 3-position of the thiochroman ring was identified as an important feature for increasing estrogen receptor binding and oral antiestrogen activities, indicating a specific steric requirement at this position.

Table 2: Influence of Electronic and Steric Properties

Compound SeriesSubstituent PropertyExample SubstituentPositionEffect on ActivityReference
Thiochroman-4-onesElectron-withdrawing-NO2, Halogens6Enhanced antifungal activity.
Thiochroman-4-one carboxamidesElectron-withdrawing-Cl6Enhanced antibacterial activity.
Antiestrogenic 7-hydroxy-thiochromansSteric Bulk-CH33Important for estrogen receptor binding and in vivo activity.
Coumarin derivatives (structural analogs)Steric Bulk (Alkyl chain length)Pentyloxy vs. Propoxy7Longer chain (pentyloxy) showed a better antifungal profile.

Influence of Halogenation on Biological Efficacy

Fluorine substitution is particularly noteworthy. A fluorine atom at the 6-position of the thiochroman ring is known to enhance metabolic stability, lipophilicity, and binding affinity for biological targets. This modification has proven effective in the development of leishmanicidal agents, where a 6-fluoro substituted thiochroman-4-one derivative displayed the highest activity in its class.

Chlorine substitution has also been used to great effect. The presence of a chlorine atom at the 6-position of a thiochroman-4-one scaffold enhanced antibacterial activity. In a separate study focusing on antifungal agents, the addition of a chlorine atom to an indole (B1671886) ring connected to the thiochroman core further improved efficacy, demonstrating how halogenation of auxiliary moieties can also contribute to potency. The successful biotransformation of 6-chlorothiochroman-4-ol into various metabolites also underscores the utility of chlorinated starting materials in generating diverse chemical entities.

Table 3: Effects of Halogenation on Biological Activity

Compound ScaffoldHalogenPositionBiological ActivityObserved EffectReference
Thiochroman-3-ylamineFluorine6General BioactivityEnhances metabolic stability, lipophilicity, and binding affinity.
Thiochroman-4-one vinyl sulfoneFluorine6AntileishmanialSignificantly increased activity and selectivity.
Thiochroman-4-oneChlorine6AntibacterialEnhanced antibacterial efficacy.
Thiochroman-4-one with indole ringChlorineOn Indole RingAntifungalImproved antifungal efficacy.

Stereochemical Influence on Structure-Activity Relationships

The three-dimensional arrangement of atoms (stereochemistry) is a critical factor in the interaction between a drug molecule and its biological target. The saturated nature of the thiochroman ring system allows for stereocenters, and their specific configuration can profoundly influence biological activity.

A compelling example is found in a series of thiochroman derivatives designed as pure antiestrogens. SAR studies revealed that the relative stereochemistry between the 3- and 4-positions was crucial for activity. Specifically, the (3RS,4RS)-configuration was shown to be important for increasing estrogen receptor binding and oral antiestrogen efficacy. This indicates that the specific spatial orientation of the substituents at these positions is necessary for optimal interaction with the receptor's binding pocket.

Further evidence of stereochemistry's importance comes from biotransformation studies. The fungal-mediated biotransformation of thiochroman-4-ol (B1596091) yielded distinct stereoisomers, including syn-(±)-thiochroman-4-ol 1-oxide and anti-(1R,4R)-(–)-thiochroman-4-ol 1-oxide. The ability to generate and separate such isomers is vital for evaluating the biological activity of each specific stereoisomer, as they often exhibit different potencies and pharmacological profiles. In the synthesis of complex spiropyrrolidine-thiochroman-4-one hybrids, the stereochemistry of the final products was confirmed using X-ray diffraction, and computational studies were employed to understand the stereochemical outcome, highlighting the importance of controlling and verifying the 3D structure in modern drug design.

Identification of Key Pharmacophoric Elements for Specific Biological Effects

A pharmacophore is the essential three-dimensional arrangement of steric and electronic features that is necessary for a molecule to exert a specific biological effect. Identifying these key elements for thiochroman derivatives allows for the rational design of new compounds with targeted activities.

Different biological targets require distinct pharmacophoric patterns:

Antiestrogenic Activity: For pure antiestrogens targeting the estrogen receptor, a key pharmacophore was identified. It consists of a 7-hydroxy-3-(4-hydroxyphenyl)-3-methylthiochroman core, a long (9-methylene) side chain containing a sulfoxide (B87167) group at the 4-position, and a terminal perfluoroalkyl moiety. Each of these elements—the hydroxyl group for hydrogen bonding, the specific thiochroman scaffold, the flexible side chain, and the terminal group—plays a role in achieving high-affinity binding and a pure antagonist profile.

Antileishmanial Activity: In the fight against Leishmania panamensis, a vinyl sulfone moiety attached to the thiochroman-4-one core was identified as a critical pharmacophoric element. Compounds containing this feature displayed potent activity, while removing either the double bond or the sulfone group resulted in a significant decrease in efficacy.

Antifungal Activity: For antifungal thiochroman derivatives, the inclusion of nitrogen-containing moieties, such as aliphatic amine and azole fragments, was found to significantly enhance efficacy. This suggests that features capable of hydrogen bonding or specific ionic interactions are key to the antifungal pharmacophore.

Computational SAR Modeling for Rational Design

Computational chemistry and molecular modeling have become indispensable tools for understanding SAR and guiding the design of new, more potent drug candidates. These methods provide insights into how thiochroman derivatives interact with their biological targets at an atomic level.

Molecular Docking is a widely used technique to predict the binding orientation and affinity of a small molecule to its target protein. Docking studies have been employed to rationalize the observed activity of thiochroman derivatives. For example, the favorable interactions between a semicarbazone derivative of thiochroman-4-one and key parasite targets were illuminated through molecular docking, helping to explain its high antileishmanial activity. Similarly, docking studies of tetracyclic thiochroman derivatives into the ATP binding sites of kinases like DYRK1A and CLK1 helped to understand the structural basis for their inhibitory activity.

Quantum Chemical Calculations , such as Density Functional Theory (DFT), are used to study the electronic structure and properties of molecules. DFT calculations have been performed to rationalize the stereochemical outcomes of reactions involving thiochroman scaffolds, providing a theoretical basis for the observed product formation.

Pharmacophore Modeling itself is a computational technique used to generate a 3D model of the essential features required for activity. These models can then be used as 3D queries to screen large compound libraries for new molecules that fit the pharmacophore, a process known as virtual screening. This approach accelerates the discovery of novel hits with diverse chemical scaffolds.

These computational approaches, often used in combination, allow for a more rational and efficient drug design process, reducing the need for extensive and costly synthesis and screening of large numbers of compounds.

Advanced Research Avenues and Future Directions in Thiochroman 6 Amine Chemistry

Thiochroman-6-amine as a Core Building Block for Novel Chemical Entities

This compound serves as a quintessential building block for the synthesis of more complex and potentially bioactive molecules. Its structural features—a nucleophilic amino group and an aromatic ring amenable to electrophilic substitution—provide multiple handles for chemical modification. The utility of the related compound, 2,2,4,4-tetramethyl-6-aminothiochroman, as a key intermediate for creating urea (B33335) and thiourea (B124793) heteroarotinoids for anticancer research, highlights the potential of the 6-amino-thiochroman core. The synthesis of these analogs is a focus of research for developing potential anticancer compounds that mimic retinoids.

Researchers leverage such building blocks to construct compound libraries for biological screening, aiming to discover new lead compounds. The thiochroman (B1618051) core itself is found in various agents with demonstrated biological activities, including antifungal and anti-trypanosomal properties. By using this compound as a starting material, chemists can systematically introduce a variety of substituents to probe structure-activity relationships (SAR) and optimize for specific therapeutic targets. For example, the amine group can be readily acylated, alkylated, or used in condensation reactions to attach diverse side chains, while the thiochroman ring system can be further modified, leading to a wide array of novel chemical entities.

Strategies for Further Functionalization and Molecular Diversification

The molecular architecture of this compound allows for a multitude of functionalization strategies aimed at creating diverse analogs. These strategies can be broadly categorized by the region of the molecule being modified.

N-Functionalization of the Amino Group: The primary amine at the 6-position is a prime site for modification. Standard organic chemistry transformations can be employed to introduce a wide range of functional groups, thereby altering the molecule's physicochemical properties such as polarity, lipophilicity, and hydrogen bonding capacity.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates, a strategy that has been successfully used in developing heteroarotinoids for anticancer studies from related aminothiochromans.

Modification of the Thiochroman Core: The bicyclic thiochroman core offers additional opportunities for diversification.

Oxidation of the Sulfur Atom: The sulfide (B99878) linkage can be oxidized to the corresponding sulfoxide (B87167) or sulfone. This modification dramatically alters the geometry and electronic properties of the heterocycle, which can have a profound impact on biological activity. For instance, thiochroman 1,1-dioxides have been designed as isosteric replacements for 1,2,4-benzothiadiazine 1,1-dioxides, leading to the development of new positive allosteric modulators of AMPA receptors.

Aromatic Ring Substitution: The benzene (B151609) ring of the thiochroman nucleus can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents (e.g., halogens, nitro groups) that can further be converted into other functional groups.

These functionalization strategies enable the creation of extensive libraries of this compound derivatives, which are essential for systematic drug discovery campaigns.

Integration of Synthetic and Computational Methodologies in Drug Design Research

Modern drug discovery heavily relies on the synergy between synthetic chemistry and computational modeling. This integrated approach is particularly applicable to the exploration of this compound and its derivatives. Computational methods can accelerate the design-synthesize-test cycle, making the discovery process more efficient and cost-effective.

Virtual Screening and Molecular Docking: Large virtual libraries of this compound analogs can be generated in silico and screened against the three-dimensional structures of biological targets. Molecular docking studies can predict the binding modes and affinities of these virtual compounds, helping to prioritize which derivatives to synthesize. This approach has been used to study thiochroman-4-one (B147511) derivatives, where docking revealed favorable interactions with the target enzyme.

Quantitative Structure-Activity Relationship (QSAR): Once a set of analogs has been synthesized and tested, QSAR models can be built to correlate chemical structures with their biological activities. These models help identify the key molecular features responsible for activity and can predict the potency of yet-to-be-synthesized compounds.

Pharmacophore Modeling: This technique identifies the essential spatial arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding to a specific receptor. A pharmacophore model derived from active thiochroman analogs can guide the design of new molecules with improved properties.

By employing these computational tools, researchers can make more informed decisions about which this compound derivatives to pursue, focusing synthetic efforts on compounds with the highest probability of success.

Emerging Research Areas for this compound and its Analogues

The thiochroman scaffold is associated with a broad spectrum of biological activities, suggesting several promising research avenues for this compound and its derivatives.

Anticancer Agents: Thiochroman derivatives have shown significant potential as anticancer agents by inhibiting cancer cell proliferation and inducing apoptosis. Specifically, analogs have been investigated for their ability to inhibit kinases involved in cancer progression. The development of urea and thiourea derivatives from a related 6-aminothiochroman for anticancer studies further supports this direction.

Antimicrobial and Antiparasitic Agents: Thiochroman-based compounds are being actively investigated for their efficacy against various pathogens. Thiochromanones have been synthesized and evaluated as anti-leishmanial agents, with some derivatives showing potent activity against Leishmania (V.) panamensis. Furthermore, structure-activity relationship studies have identified thiochromane analogs with significant antibacterial and antifungal properties, including activity against Candida albicans.

Neuroprotective Agents and Neuromodulators: Thiochroman derivatives have demonstrated promise as neuroprotective agents. A particularly exciting area is the development of thiochroman 1,1-dioxides as positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are critical for synaptic plasticity and cognitive function, making their modulators potential treatments for a range of neurological and psychiatric disorders.

The versatility of the this compound scaffold, combined with its demonstrated and potential biological activities, ensures that it will remain a valuable platform for the discovery of novel therapeutic agents in these and other emerging research fields.

Compound Names Table

Below is a list of chemical compounds mentioned in this article.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Thiochroman-6-amine, and what key parameters influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves cyclization of thiophenol derivatives with appropriate amines under controlled conditions. Key parameters include reaction temperature (optimized between 80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., Lewis acids like AlCl₃). Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products . Characterization should include NMR (¹H/¹³C) and mass spectrometry to confirm molecular structure and rule out byproducts .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR can identify aromatic protons in the thiochroman ring (δ 6.5–7.5 ppm) and amine protons (δ 2.5–3.5 ppm). ¹³C NMR confirms carbon environments, particularly the sulfur-bearing carbon (δ 35–45 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • IR Spectroscopy : Detects N-H stretching (3300–3500 cm⁻¹) and C-S vibrations (600–700 cm⁻¹). Cross-referencing with computational models (e.g., DFT) enhances accuracy .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

  • Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and a C18 column. Purity thresholds for in vitro studies should exceed 95%, validated via calibration curves of reference standards. For trace impurity analysis (e.g., residual solvents), GC-MS with sensitivity ≤ 1 ppm is recommended. Document methodologies in line with ICH guidelines .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Systematic Variation : Test derivatives under standardized conditions (e.g., fixed cell lines, uniform dosing regimens) to isolate structural-activity relationships.
  • Triangulation : Combine in vitro assays (e.g., enzyme inhibition), in silico docking (e.g., AutoDock Vina), and in vivo models to cross-validate mechanisms.
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables (e.g., solvent effects, assay interference) .

Q. What strategies are effective in improving the metabolic stability of this compound without compromising its pharmacological activity?

  • Methodological Answer :

  • Structural Modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to reduce oxidative metabolism.
  • Prodrug Design : Mask the amine group with acylated or carbamate prodrugs to enhance bioavailability.
  • In Vitro Stability Assays : Use liver microsomes or hepatocyte models to quantify metabolic half-life (t₁/₂) and identify vulnerable sites via LC-MS metabolite profiling .

Q. How should researchers address discrepancies in computational vs. experimental binding affinity data for this compound targets?

  • Methodological Answer :

  • Force Field Calibration : Validate docking scores (e.g., AutoDock, Glide) with experimental IC₅₀ values using regression analysis. Adjust parameters like solvation models or ligand protonation states.
  • Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories to assess binding mode stability and entropy contributions.
  • Error Analysis : Quantify uncertainties in experimental measurements (e.g., standard deviation across triplicates) and computational approximations (e.g., grid spacing in docking) .

Q. What experimental controls are critical when evaluating this compound’s cytotoxicity in heterogeneous cell populations?

  • Methodological Answer :

  • Positive/Negative Controls : Include known cytotoxic agents (e.g., doxorubicin) and vehicle-only treatments (e.g., DMSO).
  • Cell Viability Normalization : Use ATP-based assays (e.g., CellTiter-Glo) and normalize to cell counts via trypan blue exclusion.
  • Batch Effect Mitigation : Randomize treatment assignments and use multi-plate calibrators to control for inter-experimental variability .

Methodological Best Practices

  • Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., consistency, temporality) to evaluate causality in conflicting results .
  • Experimental Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting protocols in electronic lab notebooks and sharing raw data via repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.